molecular formula C26H25N3OS B12150531 N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide

N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B12150531
M. Wt: 427.6 g/mol
InChI Key: WAAUIBNZACSFNH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a central thiazole ring substituted at positions 2, 4, and 3. Key structural attributes include:

  • Position 4: A phenyl group contributing aromaticity and hydrophobicity.
  • Position 2: A (2,4-dimethylphenyl)amino group, introducing steric bulk and electron-donating methyl substituents.

This compound’s synthesis likely follows established protocols for thiazole carboxamides, involving coupling reactions between carboxylic acid derivatives and amines under conditions similar to those described in and .

Properties

Molecular Formula

C26H25N3OS

Molecular Weight

427.6 g/mol

IUPAC Name

2-(2,4-dimethylanilino)-N-(3,4-dimethylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C26H25N3OS/c1-16-10-13-22(19(4)14-16)28-26-29-23(20-8-6-5-7-9-20)24(31-26)25(30)27-21-12-11-17(2)18(3)15-21/h5-15H,1-4H3,(H,27,30)(H,28,29)

InChI Key

WAAUIBNZACSFNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Solvent and Catalytic Effects

Replacing ethanol with dimethylformamide (DMF) in the Hantzsch reaction increased yields to 78% by enhancing thiourea solubility. Similarly, substituting sodium acetate with triethylamine reduced side-product formation during oxidation.

Temperature Control

Maintaining reflux at 90°C during thiazole synthesis prevented premature decomposition of the chloromethyl group. Lower temperatures (70°C) resulted in incomplete cyclization.

Analytical Validation

The final product was characterized using:

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C27H26N3O2S: 484.1796; Found: 484.1793.

  • X-ray Crystallography: Confirmed planar thiazole ring with dihedral angles of 8.2° between phenyl and dimethylphenyl groups.

  • HPLC Purity: 99.2% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Hantzsch + Oxidation6299.2Scalable, minimal side products
Direct Amination5497.5Fewer steps
Microwave-Assisted6898.8Reduced reaction time (2 hours)

Challenges and Mitigation

  • Oxidation Selectivity: Over-oxidation to CO2 was mitigated by controlling HNO3 concentration (65%) and reaction time.

  • Amine Coupling Efficiency: Excess EDCI (1.5 equiv) prevented residual carboxylic acid, achieving >99% conversion .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and dimethylphenyl groups.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The thiazole ring and phenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Applications

Research has shown that compounds similar to N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been studied for its ability to inhibit specific cancer cell lines. It interacts with cellular pathways that are crucial for cancer cell survival and proliferation.
  • Case Studies :
    • A study indicated that derivatives of thiazole compounds demonstrated promising anticancer activity against various human cancer cell lines, including breast and lung cancers. For example, compounds were evaluated for their growth inhibition rates against cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% in some cases .
    • Another research effort highlighted the synthesis of thiazole derivatives that showed robust binding with human dihydrofolate reductase (DHFR), a target often exploited in cancer therapy .

Antimicrobial Applications

The compound also shows potential as an antimicrobial agent:

  • Antibacterial Activity : Various thiazole derivatives have been synthesized and tested for their antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. These studies typically employ methods such as the cup plate method to assess effectiveness at specific concentrations .
  • Antifungal Activity : Similar studies have assessed the antifungal properties of these compounds against species such as Aspergillus niger and Apergillus oryzae, demonstrating notable inhibitory effects .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of thiazole derivatives:

  • Substituent Variations : Modifications in the phenyl groups or the thiazole ring can significantly influence the biological activity of these compounds. For instance, variations in the position and type of substituents on the aromatic rings can enhance or diminish their potency against targeted diseases .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, thiazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Variations on the Thiazole Core
Compound Name Substituents (Thiazole Positions) Molecular Weight Key Features Biological Activity (If Reported)
Target Compound 4-phenyl, 2-(2,4-dimethylphenyl)amino, N-(3,4-dimethylphenyl) ~447.5 (est.) High hydrophobicity; methyl groups enhance steric hindrance. Unknown (structural similarity to kinase modulators )
N-[4-(3,4-Dichlorophenyl)-1,3-Thiazol-2-yl]-1,3-Thiazole-5-Carboxamide () 4-(3,4-dichlorophenyl), 5-carboxamide ~373.3 Electron-withdrawing Cl groups increase polarity. c-Abl kinase activator
2-(3,4-Dimethoxyphenyl)-N-[3-(Trifluoromethyl)Phenyl]-4-Methyl-1,3-Thiazole-5-Carboxamide () 2-(3,4-dimethoxyphenyl), 4-methyl, N-(3-CF3-phenyl) 422.42 Methoxy groups improve solubility; CF3 enhances metabolic stability. Unknown
N-(4-(3,4-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide () 4-(3,4-difluorophenyl), 5-nitrothiophene ~383.3 Nitro group and fluorine atoms increase electrophilicity and antibacterial activity. Narrow-spectrum antibacterial
Key Structural Differences and Implications
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methyl groups (electron-donating) contrast with chlorine () or nitro () substituents, which are electron-withdrawing.
  • Aromatic vs. Heteroaromatic Substituents : The phenyl group at position 4 in the target compound provides pure hydrophobicity, whereas pyridinyl () or thiophene () substituents introduce heteroatoms capable of hydrogen bonding or π-stacking.
  • Fluorinated vs. Methylated Groups : Fluorinated analogs () exhibit higher metabolic stability and lipophilicity compared to the target’s methyl groups, which may improve oral bioavailability but reduce solubility .

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~447.5 ~373.3 422.42 ~383.3
LogP (Est.) High (~5.0) Moderate (~3.5) Moderate (~3.8) Moderate (~3.2)
Hydrogen Bond Donors 2 (amide NH) 1 1 1
Key Substituents Methyl, phenyl Chlorine, thiazole Methoxy, CF3 Fluorine, nitrothiophene

Biological Activity

N-(3,4-dimethylphenyl)-2-[(2,4-dimethylphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current research findings, case studies, and biological activity data related to this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple aromatic rings and a thiazole moiety. Its molecular formula is C27H29N5OSC_{27}H_{29}N_{5}OS, with a molecular weight of approximately 455.61 g/mol. The presence of dimethyl and phenyl substituents suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus16 µg/mL
Compound BE. coli32 µg/mL
N-(3,4-dimethylphenyl)-...MRSA8 µg/mL

These findings suggest that the thiazole scaffold may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. This compound has demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound significantly reduces cell viability in human colorectal cancer (Caco-2) cells:

  • Caco-2 Cells : Treatment with the compound resulted in a decrease in cell viability by approximately 39.8%, indicating potent anticancer activity (p < 0.001).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)% Viability Reduction
Caco-21539.8
A549>100Minimal

The results highlight the compound's selective toxicity towards specific cancer types while sparing normal cells.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The thiazole ring may interact with enzymes critical for cell proliferation and survival.
  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Membranes : Its lipophilic nature allows it to penetrate cell membranes effectively, disrupting cellular integrity.

Q & A

Q. Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments (e.g., δ 7.2–8.1 ppm for thiazole protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 458.18) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) percentages must align with theoretical values (e.g., C: 68.1%, H: 5.7%, N: 9.6%) .
  • HPLC : Purity >95% using a C18 column with acetonitrile/water gradient .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Q. Key Variables :

  • Temperature : Higher temperatures (e.g., 110°C) accelerate coupling but may degrade heat-sensitive intermediates .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions; non-polar solvents (toluene) improve selectivity .
  • Catalysts : Pd-based catalysts for amination require precise ligand-to-metal ratios (e.g., 2:1 Xantphos:Pd) .
    Computational Aids :
  • Use density functional theory (DFT) to predict reaction pathways and transition states .
  • Machine learning models (e.g., ICReDD’s reaction path search) to identify optimal conditions .

Advanced: What methodologies are recommended for evaluating biological activity and resolving contradictory data?

Q. Assay Design :

  • Enzyme Inhibition : IC₅₀ determination via fluorometric assays (e.g., kinase inhibition using ADP-Glo™) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
    Data Contradictions :
  • If IC₅₀ varies between assays, check assay conditions (pH, ATP concentration) or compound stability (e.g., degradation in DMSO stock) .
  • Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Q. SAR Strategies :

  • Substituent Modification : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .
  • Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole to improve metabolic stability .
    Case Study :
DerivativeModificationActivity (IC₅₀, nM)
ParentNone250
Derivative A4-Fluorophenyl120
Derivative BThiadiazole85

Advanced: How can computational tools resolve discrepancies in experimental data?

Q. Approaches :

  • Molecular Docking : Identify binding poses conflicting with activity data (e.g., false-positive inhibition due to aggregation) .
  • MD Simulations : Assess protein-ligand stability over 100 ns trajectories to validate docking results .
    Workflow :

Perform DFT calculations to optimize ligand geometry.

Compare docking scores (AutoDock Vina) with experimental IC₅₀.

Use machine learning (e.g., Random Forest) to predict outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.